

Physical and chemical properties of 4'-Bromo-3-(3-methylphenyl)propiophenone

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Compound of Interest

Compound Name: 4'-Bromo-3-(3-methylphenyl)propiophenone

Cat. No.: B1292954

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An In-depth Technical Guide to 4'-Bromo-3-(3-methylphenyl)propiophenone

For Researchers, Scientists, and Drug Development Professionals

Introduction

4'-Bromo-3-(3-methylphenyl)propiophenone is a chemical compound with the molecular formula $C_{16}H_{15}BrO$.^[1] Its structure, featuring a propiophenone backbone with a bromo substituent on one phenyl ring and a methylphenyl group on the propyl chain, suggests its potential as a versatile intermediate in organic synthesis. This guide provides a comprehensive overview of its known physical and chemical properties, a plausible experimental protocol for its synthesis, and relevant safety information. Due to the limited availability of experimental data in public domains, some properties remain uncharacterized.

Core Physical and Chemical Properties

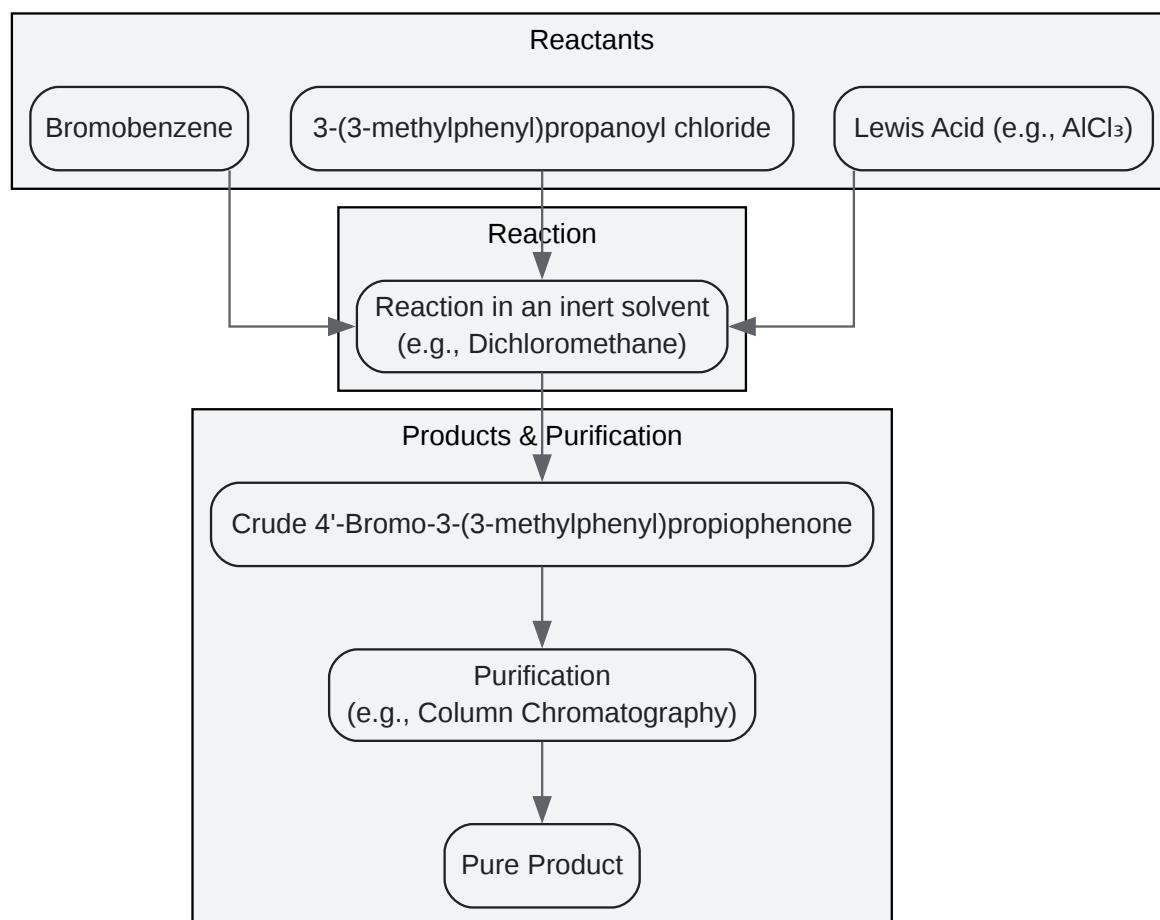
A summary of the key physical and chemical identifiers for **4'-Bromo-3-(3-methylphenyl)propiophenone** is presented below. It is important to note that while basic identifiers are available, experimental data for properties such as melting point, boiling point, and solubility are not readily found in the surveyed literature.

Property	Value	Source
IUPAC Name	1-(4-bromophenyl)-3-(3-methylphenyl)propan-1-one	[1]
CAS Number	898790-61-9	[1]
Molecular Formula	C ₁₆ H ₁₅ BrO	[1]
Molecular Weight	303.19 g/mol	[1]
Melting Point	Not available	
Boiling Point	Not available	
Solubility	Not available	
Appearance	Not available	

Synthesis Methodology: A Plausible Experimental Protocol

While a specific, validated experimental protocol for the synthesis of **4'-Bromo-3-(3-methylphenyl)propiophenone** is not available in the reviewed literature, a plausible and widely applicable method is the Friedel-Crafts acylation of bromobenzene with 3-(3-methylphenyl)propanoyl chloride. This electrophilic aromatic substitution reaction is a standard method for the preparation of aryl ketones.

Proposed Synthesis Workflow



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Caption: Proposed workflow for the synthesis of **4'-Bromo-3-(3-methylphenyl)propiophenone**.

Detailed Experimental Steps:

- Preparation of the Acylating Agent: 3-(3-methylphenyl)propanoic acid would first be converted to its corresponding acyl chloride, 3-(3-methylphenyl)propanoyl chloride, using a standard chlorinating agent such as thionyl chloride (SOCl_2) or oxalyl chloride ($(\text{COCl})_2$).
- Friedel-Crafts Acylation Reaction:

- In a dry, inert atmosphere (e.g., under nitrogen or argon), a suitable Lewis acid catalyst, such as anhydrous aluminum chloride (AlCl_3), is suspended in a dry, inert solvent like dichloromethane (DCM).
- Bromobenzene, the aromatic substrate, is added to the suspension.
- The freshly prepared 3-(3-methylphenyl)propanoyl chloride is then added dropwise to the reaction mixture, typically at a reduced temperature (e.g., $0\text{ }^\circ\text{C}$) to control the exothermic reaction.
- After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).
- Work-up and Purification:
 - The reaction is quenched by carefully pouring the mixture into ice-cold water or a dilute acid solution to decompose the aluminum chloride complex.
 - The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., DCM).
 - The combined organic layers are washed with a saturated sodium bicarbonate solution and brine, then dried over an anhydrous drying agent (e.g., MgSO_4).
 - The solvent is removed under reduced pressure to yield the crude product.
 - Purification of the crude product can be achieved by column chromatography on silica gel, eluting with a suitable solvent system (e.g., a mixture of hexane and ethyl acetate).

Spectroscopic Characterization

Although specific spectral data for **4'-Bromo-3-(3-methylphenyl)propiophenone** is not publicly available, the expected spectral characteristics can be predicted based on its structure.

Spectroscopic Data	Expected Characteristics
^1H NMR	Signals corresponding to the aromatic protons on both the bromophenyl and methylphenyl rings, a singlet for the methyl group, and two triplets for the methylene protons of the propyl chain.
^{13}C NMR	Resonances for the carbonyl carbon, aromatic carbons (with characteristic shifts due to the bromo and methyl substituents), the methyl carbon, and the two methylene carbons.
IR Spectroscopy	A strong absorption band for the carbonyl ($\text{C}=\text{O}$) stretching vibration, characteristic peaks for C-H stretching of the aromatic and aliphatic groups, and C-Br stretching.
Mass Spectrometry	A molecular ion peak corresponding to the molecular weight of the compound (303.19 g/mol), with a characteristic isotopic pattern due to the presence of the bromine atom.

Biological Activity and Signaling Pathways

Currently, there is no information available in the public domain regarding the biological activity or any associated signaling pathways of **4'-Bromo-3-(3-methylphenyl)propiophenone**. Its structural similarity to other propiophenone derivatives suggests potential for investigation in various areas of medicinal chemistry, but any such activity would need to be determined through future experimental studies.

Safety and Handling

The available Safety Data Sheet (SDS) for **4'-Bromo-3-(3-methylphenyl)propiophenone** indicates the following hazards:

- Skin irritation (Category 2)[2]
- Serious eye irritation (Category 2A)[2]

- May cause respiratory irritation (Specific target organ toxicity - single exposure, Category 3)
- [2]

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References

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- 2. Design, and facile synthesis of 1,3 diaryl-3-(arylamino)propan-1-one derivatives as the potential alpha-amylase inhibitors and antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]
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